Cas no 2228176-02-9 (5-(4-fluorophenyl)-2-methoxypentanoic acid)

5-(4-fluorophenyl)-2-methoxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(4-fluorophenyl)-2-methoxypentanoic acid
- 2228176-02-9
- EN300-1781362
-
- インチ: 1S/C12H15FO3/c1-16-11(12(14)15)4-2-3-9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H,14,15)
- InChIKey: DGSHMDGOIYWNBH-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCCC(C(=O)O)OC
計算された属性
- せいみつぶんしりょう: 226.10052250g/mol
- どういたいしつりょう: 226.10052250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5Ų
5-(4-fluorophenyl)-2-methoxypentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781362-0.25g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1781362-0.1g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1781362-5.0g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 5g |
$3273.0 | 2023-05-23 | ||
Enamine | EN300-1781362-10.0g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 10g |
$4852.0 | 2023-05-23 | ||
Enamine | EN300-1781362-5g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 5g |
$3273.0 | 2023-09-20 | ||
Enamine | EN300-1781362-1g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1781362-0.5g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1781362-2.5g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1781362-1.0g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 1g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1781362-0.05g |
5-(4-fluorophenyl)-2-methoxypentanoic acid |
2228176-02-9 | 0.05g |
$948.0 | 2023-09-20 |
5-(4-fluorophenyl)-2-methoxypentanoic acid 関連文献
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
5-(4-fluorophenyl)-2-methoxypentanoic acidに関する追加情報
Introduction to 5-(4-fluorophenyl)-2-methoxypentanoic Acid (CAS No: 2228176-02-9)
5-(4-fluorophenyl)-2-methoxypentanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2228176-02-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a fluorophenyl moiety and a methoxypentanoic acid backbone, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and molecular biology.
The structural configuration of 5-(4-fluorophenyl)-2-methoxypentanoic acid consists of a five-carbon chain with a methoxy group at the second carbon and a fluorinated benzene ring attached to the fifth carbon. This specific arrangement imparts distinct physicochemical properties, including solubility characteristics and metabolic stability, which are critical factors in pharmaceutical development. The presence of the fluorine atom in the aromatic ring enhances the compound's binding affinity and selectivity, making it an attractive scaffold for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their ability to modulate biological pathways efficiently. The fluorophenyl group in 5-(4-fluorophenyl)-2-methoxypentanoic acid plays a pivotal role in its interaction with biological targets, often improving pharmacokinetic profiles such as bioavailability and half-life. This has led to its incorporation in several research programs aimed at developing therapeutic agents for diverse diseases.
One of the most compelling aspects of 5-(4-fluorophenyl)-2-methoxypentanoic acid is its potential as an intermediate in synthetic chemistry. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the methoxypentanoic acid moiety have been explored to optimize receptor binding, while the fluorophenyl group has been utilized to fine-tune metabolic resistance. These efforts have resulted in several promising candidates that are currently undergoing preclinical evaluation.
The compound's relevance extends beyond drug development into the realm of biochemical research. Its unique structure allows it to serve as a probe for understanding enzyme mechanisms and metabolic pathways. Specifically, studies have focused on how the fluorine atom influences interactions with enzymes such as cytochrome P450 monooxygenases, which are crucial in drug metabolism. This insight has not only enhanced our understanding of biochemical processes but also provided new strategies for designing drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have further highlighted the significance of 5-(4-fluorophenyl)-2-methoxypentanoic acid. Molecular modeling studies have demonstrated its potential as a scaffold for designing small molecules that can modulate protein-protein interactions relevant to neurological disorders. The combination of computational predictions with experimental validation has opened new avenues for therapeutic intervention, particularly in conditions where precise targeting is essential.
The synthesis of 5-(4-fluorophenyl)-2-methoxypentanoic acid presents unique challenges due to its complex structural features. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Advances in catalytic techniques and green chemistry principles have allowed researchers to optimize yield while minimizing environmental impact. These innovations are crucial for ensuring that such valuable compounds can be produced sustainably for broader research applications.
As our understanding of disease mechanisms evolves, so does the demand for innovative molecular tools like 5-(4-fluorophenyl)-2-methoxypentanoic acid. Ongoing research is exploring its potential in areas such as immunomodulation and anti-inflammatory therapies. The compound's ability to interact selectively with biological targets makes it a versatile tool for investigating disease pathways and developing targeted therapies.
The future prospects of 5-(4-fluorophenyl)-2-methoxypentanoic acid are promising, with several academic and industrial groups actively investigating its applications. As more data becomes available on its pharmacological properties, it is likely that new uses will emerge, further solidifying its role as a key compound in modern chemical biology research.
2228176-02-9 (5-(4-fluorophenyl)-2-methoxypentanoic acid) 関連製品
- 115467-04-4(5-Bromo-2-ethoxy-1,3-difluorobenzene)
- 2648971-96-2(1-(difluoromethoxy)-3-(1-isocyanatoethyl)benzene)
- 2416991-42-7(Imidazo[1,2-a]pyrazin-2-ylamine dihydrochloride)
- 21808-55-9(Didesethylflurazepam)
- 2229242-14-0(2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine)
- 106851-31-4(6-phenyl-1h-indole)
- 1805591-60-9(2,3-Bis(trifluoromethyl)-4-chlorobenzoic acid)
- 2034481-89-3(N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide)
- 1806743-57-6(Ethyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-carboxylate)
- 2227903-82-2((2R)-4-(1H-indazol-3-yl)butan-2-amine)




